Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide
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Overview
Description
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide: is a chemical compound with the molecular formula C9H14N4O. It is also known by its systematic name, 1-(3-Pyridyl-N-oxide)-3,3-diethyltriazene . This compound is characterized by the presence of a pyridine ring substituted with a triazenyl group and an N-oxide functional group. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide typically involves the reaction of pyridine N-oxide with a suitable diazonium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of a catalyst to facilitate the formation of the triazenyl group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The triazenyl group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines .
Scientific Research Applications
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The N-oxide group may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
- Pyridine, 3-(3,3-dimethyl-1-triazenyl)-, 1-oxide
- Pyridine, 4-(3,3-diethyl-1-triazenyl)-, 1-oxide
- Pyridine, 2-(3,3-diethyl-1-triazenyl)-, 1-oxide
Comparison: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide is unique due to its specific substitution pattern on the pyridine ring and the presence of both triazenyl and N-oxide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
50355-79-8 |
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Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]ethanamine |
InChI |
InChI=1S/C9H14N4O/c1-3-12(4-2)11-10-9-6-5-7-13(14)8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
UCVSLVBFOZCKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
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